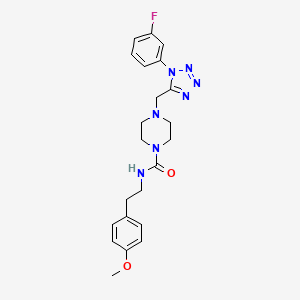

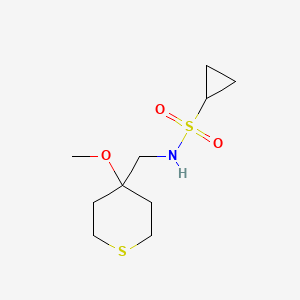

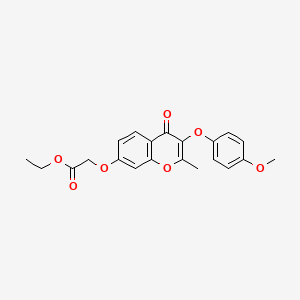

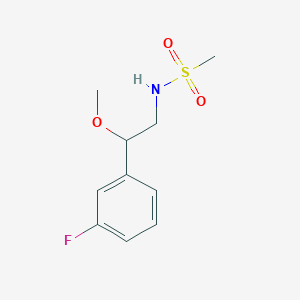

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one" is a thiazolidinone derivative, which is a class of compounds known for their diverse pharmacological activities. Thiazolidinones often contain a 1,3-thiazolidine core and are modified with various substituents that can confer different biological properties. The presence of a 4-chlorophenyl group suggests potential for interaction with biological targets, as chlorophenyl moieties are common in molecules with central nervous system (CNS) activity .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde or ketone with an amine and thioglycolic acid or its derivatives. In the case of compounds with similar structures, the synthesis may involve a multi-step reaction sequence starting with a suitable precursor, such as a benzothiazolyl moiety, followed by subsequent modifications to introduce the desired substituents . The synthesis of related compounds has been reported to involve the use of aromatic amines, thioglycolic acid, and various aldehydes in toluene, which could be a potential route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a five-membered thiazolidine ring. The crystal structure of related compounds has been determined by X-ray diffraction, revealing planar ring systems and specific dihedral angles between rings, which could influence the biological activity of the compounds . The presence of a 4-chlorophenyl group and a 1,4-benzodioxin moiety in the compound suggests a complex molecular geometry that could be elucidated using similar crystallographic techniques .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including alkylation, acylation, and oxidation. The reactivity of the thioxo group and the methylene bridge in the compound could be explored to generate a range of derivatives with different properties. For instance, the Mannich reaction has been used to modify similar structures, which involves the reaction with formaldehyde and ammonium chloride to introduce an aminomethyl group . Such reactions could be employed to further diversify the chemical space around the core structure of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a chlorophenyl group and a benzodioxin moiety could affect the compound's lipophilicity and its ability to cross biological membranes, which is important for CNS activity . Spectroscopic methods, including FT-IR, NMR, and UV, are commonly used to characterize these compounds and provide insights into their electronic and vibrational properties, which can be correlated with their chemical reactivity and potential biological activity .

科学的研究の応用

Synthesis and Chemical Interactions

The compound, due to its structural complexity, is involved in various synthetic and chemical interaction studies. It's part of a broader class of compounds, including 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, which react with nitrile oxides to afford compounds like Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The interconversion routes and structural elucidation of these compounds have been a subject of research, highlighting the chemical versatility of such compounds (Kandeel & Youssef, 2001).

Biological Activities

The compound and its derivatives have shown promising biological activities. Specifically, derivatives such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibit significant inhibition on bacterial and fungal growth, suggesting potential therapeutic applications (Akbari et al., 2008).

Antimicrobial Studies

Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one structures have been synthesized, with the derivatives showing good inhibitory activity against various tested organisms. The presence of certain moieties in these compounds enhances their antimicrobial properties, demonstrating the importance of structural modification in developing potent antimicrobial agents (Reddy et al., 2010).

Antineoplastic and Antimycobacterial Activities

The compound's derivatives have been synthesized and evaluated for antineoplastic and antimycobacterial activities. Some derivatives have shown moderate selectivity against melanoma cancer cells and promising antimycobacterial activity at low toxicity levels, suggesting their potential in cancer therapy and infection control (Atamanyuk et al., 2013).

特性

IUPAC Name |

(5E)-3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKNCVHTSCGFAH-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)